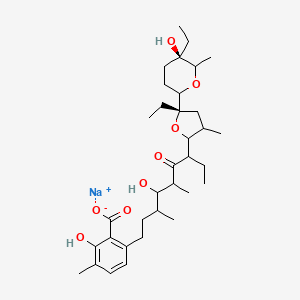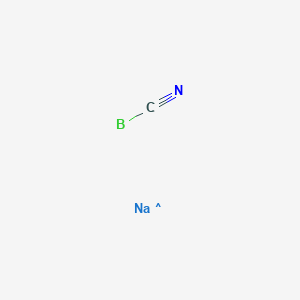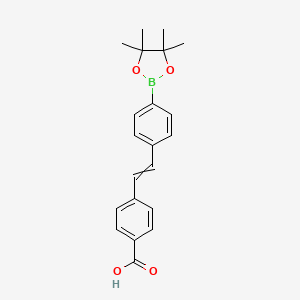
Lasalocid-A (sodium);Ionophore X-537A (sodium);Antibiotic X-537A (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lasalocid-A (sodium) is derived from the bacterium Streptomyces lasaliensis. The compound is typically isolated through fermentation processes followed by extraction and purification steps . The synthetic route involves the use of polyketide synthase pathways, which are responsible for the biosynthesis of the compound .
Industrial Production Methods
In industrial settings, Lasalocid-A (sodium) is produced through large-scale fermentation processes. The fermentation broth is subjected to various extraction and purification techniques to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Lasalocid-A (sodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur, leading to the replacement of certain functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Lasalocid-A (sodium) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of Lasalocid-A (sodium), as well as substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Lasalocid-A (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential therapeutic effects and as an antibacterial agent.
Industry: Used as a feed additive in poultry to prevent coccidiosis
Wirkmechanismus
Lasalocid-A (sodium) exerts its effects by binding to monovalent and divalent cations, such as potassium, sodium, calcium, and magnesium. This binding disrupts the normal ion fluxes across cell membranes, leading to altered cellular functions. In muscle fibers, for example, Lasalocid-A (sodium) dissociates calcium fluxes, affecting muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monensin: Another ionophore antibiotic with similar ion-binding properties.
Salinomycin: Known for its ionophore activity and use in poultry.
Nigericin: An ionophore that facilitates the exchange of potassium and hydrogen ions.
Uniqueness
Lasalocid-A (sodium) is unique due to its specific binding affinity for a wide range of cations and its dual role as both an antibacterial agent and a coccidiostat. This dual functionality makes it particularly valuable in the poultry industry .
Eigenschaften
Molekularformel |
C34H53NaO8 |
|---|---|
Molekulargewicht |
612.8 g/mol |
IUPAC-Name |
sodium;6-[7-[(5S)-5-ethyl-5-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C34H54O8.Na/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39;/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39);/q;+1/p-1/t19?,21?,22?,23?,25?,26?,28?,31?,33-,34+;/m1./s1 |
InChI-Schlüssel |
RDHDUYAKDYQPEW-SQAPJDQFSA-M |
Isomerische SMILES |
CCC(C1C(C[C@@](O1)(CC)C2CC[C@@](C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+] |
Kanonische SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)

![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)

![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)


![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide](/img/structure/B14801057.png)
![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)
